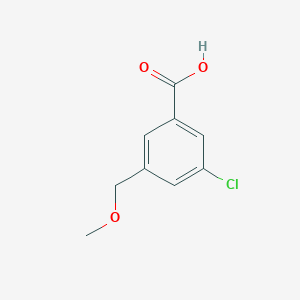![molecular formula C9H15NO3 B13459868 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid CAS No. 1781809-49-1](/img/structure/B13459868.png)
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid is a compound that features both an oxetane ring and a pyrrolidine ring. These structural motifs are significant in medicinal chemistry due to their unique chemical properties and biological activities. The oxetane ring is known for its strain and reactivity, while the pyrrolidine ring is a common scaffold in many bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid typically involves the construction of the oxetane and pyrrolidine rings followed by their subsequent coupling. One approach involves the formation of the oxetane ring through a cyclization reaction of a suitable precursor, such as a halohydrin, under basic conditions. The pyrrolidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles such as amines or thiols can open the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Ring-opened products with nucleophilic groups attached.
科学的研究の応用
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The oxetane ring can participate in covalent bonding with biological macromolecules, while the pyrrolidine ring can interact with protein receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)acetic acid: Lacks the oxetane ring but shares the pyrrolidine scaffold.
(2-Oxopyrrolidin-1-yl)acetic acid: Contains a ketone group instead of the oxetane ring.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Features a piperidine ring instead of the pyrrolidine ring.
Uniqueness
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid is unique due to the presence of both the oxetane and pyrrolidine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
1781809-49-1 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
2-[1-(oxetan-3-yl)pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)3-7-1-2-10(4-7)8-5-13-6-8/h7-8H,1-6H2,(H,11,12) |
InChIキー |
CYFZUPXQXCITHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CC(=O)O)C2COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)
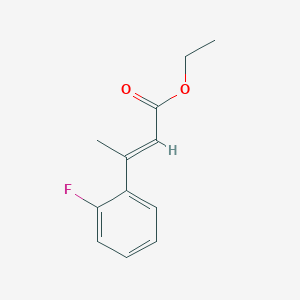
![Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13459809.png)
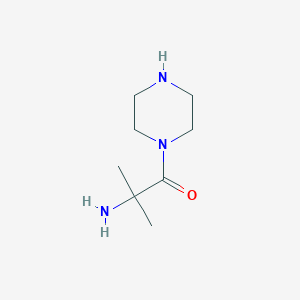


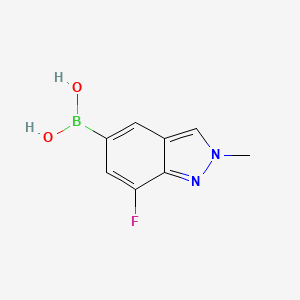
![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)
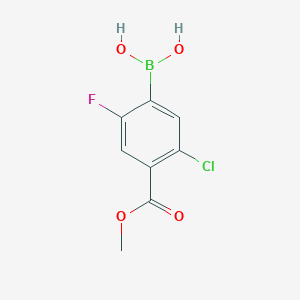

![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)
![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
